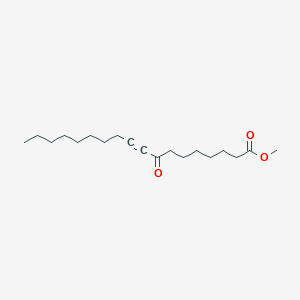

Methyl 8-oxooctadec-9-ynoate

Description

Structure

3D Structure

Properties

CAS No. |

101330-74-9 |

|---|---|

Molecular Formula |

C19H32O3 |

Molecular Weight |

308.5 g/mol |

IUPAC Name |

methyl 8-oxooctadec-9-ynoate |

InChI |

InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-12-15-18(20)16-13-10-11-14-17-19(21)22-2/h3-11,13-14,16-17H2,1-2H3 |

InChI Key |

NLEWYDKBCGSSNV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC#CC(=O)CCCCCCC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 8 Oxooctadec 9 Ynoate and Its Structural Analogs

Regioselective Oxidation Strategies for Alkynyl Fatty Esters

The introduction of an oxo group into an alkynyl fatty ester requires precise control to achieve the desired regioselectivity. Several oxidation strategies have been developed to this end, utilizing different reagents and targeting various positions relative to the alkyne functionality.

Selenium Dioxide-Mediated Oxidations and Derivatives

Selenium dioxide (SeO2), often in combination with a co-oxidant like tert-butyl hydroperoxide (TBHP), is a well-established reagent for the oxidation of acetylenic compounds. nih.govacs.org When applied to alkynyl fatty esters such as methyl octadec-9-ynoate, selenium dioxide can induce oxidation at the carbons adjacent to the triple bond (propargylic positions).

The reaction of methyl octadec-9-ynoate with selenium dioxide and TBHP in aqueous dioxane yields a mixture of products. Among these are the desired positional isomers of the mono-keto derivative, methyl 8-oxooctadec-9-ynoate and methyl 11-oxooctadec-9-ynoate. nih.gov However, the reaction is often not entirely selective, also producing hydroxy-keto and dihydroxy derivatives. nih.gov The distribution of these products can be influenced by the reaction conditions.

A study on the oxidation of methyl octadec-9-ynoate with selenium dioxide/TBHP reported the formation of a mixture containing:

Mono-keto derivatives: methyl 8-oxo- and 11-oxo-octadec-9-ynoate (5% yield). nih.gov

Hydroxy-keto derivatives: methyl 8-hydroxy-11-oxo- and 11-hydroxy-8-oxo-octadec-9-ynoate (10% yield). nih.gov

Dihydroxy derivatives: methyl 8,11-dihydroxy-octadec-9-ynoate (24% yield). nih.gov

This highlights a challenge in achieving high selectivity for the desired monoketone using this method.

Chromium-Based Oxidants

Chromium-based reagents are powerful oxidizing agents widely used in organic synthesis for converting alcohols to carbonyl compounds. fiveable.melibretexts.org Their application can be extended to the oxidation of other functional groups, including alkynes, under specific conditions.

Pyridinium (B92312) Chlorochromate (PCC): PCC is a milder chromium-based oxidant that can selectively oxidize primary and secondary alcohols to aldehydes and ketones, respectively. libretexts.orgmasterorganicchemistry.com While its primary use is in alcohol oxidation, it can be employed in the synthesis of keto-alkynes from appropriate precursors. For instance, a hydroxy-alkynyl fatty ester could be oxidized to the corresponding keto-alkynyl ester using PCC. nih.gov The reaction is typically carried out in dichloromethane. organic-chemistry.org One of the advantages of PCC is that it generally does not lead to over-oxidation to carboxylic acids, a common side reaction with stronger chromium reagents. masterorganicchemistry.com

Trimethylsilyl Chlorochromate: Trimethylsilyl chlorochromate is another chromium-based oxidant. koreascience.kr Related compounds like bis(trimethylsilyl) chromate (B82759) have been used for the selective oxidation of alcohols to aldehydes and ketones. scispace.commdpi.com While direct oxidation of an unactivated alkyne to a ketone with these reagents is less common, they are effective in oxidizing propargylic alcohols. scispace.com

The table below summarizes the applications of these chromium-based oxidants.

| Oxidant | Substrate | Product | Key Features |

| Pyridinium Chlorochromate (PCC) | Primary/Secondary Alcohols | Aldehydes/Ketones | Mild, selective, avoids over-oxidation. fiveable.melibretexts.orgmasterorganicchemistry.com |

| Trimethylsilyl Chlorochromate | Arylmethanes | Aromatic Aldehydes | Efficient for specific oxidations. koreascience.kr |

| Bis(trimethylsilyl) chromate | Primary/Secondary Alcohols | Aldehydes/Ketones | Selective, high yielding with a co-oxidant. scispace.commdpi.com |

Allylic Oxidation Pathways Leading to Oxo-Alkyne Structures

Allylic oxidation provides an alternative route to introduce a carbonyl group in a position that can be synthetically manipulated to be adjacent to an alkyne. This strategy involves the oxidation of a C-H bond at a position allylic to a double bond.

While not a direct method for producing methyl 8-oxooctadec-9-ynoate from an alkyne precursor, it is a relevant pathway in the synthesis of related oxo-fatty acid derivatives. For example, the allylic oxidation of methyl oleate (B1233923) can produce a mixture of methyl oxooctadecenoates, including methyl 8-oxooctadec-9-enoate and methyl 11-oxooctadec-9-enoate. cnr.it These enones could then potentially be converted to the corresponding ynone through further chemical transformations.

Soybean lipoxygenase has also been shown to mediate the oxygenation of monounsaturated fatty acids to form enones. researchgate.net

Coupling Reactions and Chain Elongation Approaches

In addition to oxidation, the synthesis of methyl 8-oxooctadec-9-ynoate and its analogs can be achieved by constructing the carbon chain through coupling reactions. These methods involve the formation of new carbon-carbon bonds, often facilitated by organometallic catalysts.

Alkyne Metathesis in Related Fatty Acid Derivatives

Alkyne metathesis is a powerful reaction that allows for the scrambling and reforming of carbon-carbon triple bonds. While direct application to form a keto-alkyne like methyl 8-oxooctadec-9-ynoate is not straightforward, it is a valuable tool in the synthesis of various long-chain fatty acid derivatives. beilstein-journals.orgnih.gov For instance, ring-closing alkyne metathesis has been used to synthesize macrocyclic compounds, which can then be converted to ketones. nih.gov Ene-yne cross-metathesis can introduce a conjugated diene system into a fatty acid chain, which could be a precursor for further functionalization. ifpenergiesnouvelles.fr

Organometallic Coupling Reactions for Carbon-Carbon Bond Formation

Organometallic coupling reactions are fundamental to the synthesis of complex organic molecules, enabling the formation of carbon-carbon bonds. pressbooks.pubmsu.edu Reactions like the Suzuki-Miyaura coupling and Corey-House synthesis are powerful methods for joining different molecular fragments. libretexts.orglibretexts.org

In the context of synthesizing methyl 8-oxooctadec-9-ynoate, an organometallic coupling reaction could be envisioned between two smaller fragments. For example, a coupling reaction between an organometallic reagent derived from a C8 fragment containing the ester and an alkynyl halide of a C10 fragment could potentially form the desired C18 carbon skeleton with the alkyne at the 9-position. Subsequent oxidation would then yield the final product. The Corey-House synthesis, which couples an organocuprate with an organohalide, is a classic method for forming C-C bonds. libretexts.org The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is another highly versatile method. nih.gov

Multi-Step Synthesis from Readily Available Fatty Acid Precursors

The synthesis of Methyl 8-oxooctadec-9-ynoate and its structural analogs can be effectively achieved through multi-step pathways originating from common fatty acid precursors. These methods leverage the inherent carbon chains of fatty acids, introducing the required functionalities through a sequence of chemical transformations.

One documented approach involves the oxidation of an acetylenic fatty ester. For instance, the reaction of methyl octadec-9-ynoate with selenium dioxide and tert-butyl hydroperoxide (TBHP) in aqueous dioxane yields a mixture of products, including the target compound, Methyl 8-oxooctadec-9-ynoate. researchgate.net This reaction, however, also produces positional isomers such as methyl 11-oxo-octadec-9-ynoate, as well as other derivatives like hydroxy-keto and dihydroxy compounds. researchgate.net

Another relevant pathway starts with ricinoleic acid, a readily available hydroxylated fatty acid from castor oil. nih.gov The synthesis begins with the esterification of ricinoleic acid to produce methyl ricinoleate (B1264116). nih.govamazonaws.com This is followed by the oxidation of the secondary alcohol group to a ketone. nih.gov For example, using pyridinium chlorochromate (PCC) as the oxidizing agent converts methyl ricinoleate into (Z)-Methyl 12-oxooctadec-9-enoate, a structural analog. nih.gov This demonstrates a reliable method for introducing the oxo functionality at a specific position on the fatty acid chain derived from a natural precursor.

Furthermore, synthetic strategies for creating conjugated oxo-acetylenic groups in long-chain fatty acids have been developed. rsc.org A general method involves the condensation of silver acetylides with half-ester acid chlorides, which results in the formation of α-acetylenic ketones. rsc.org This principle can be adapted to synthesize specific oxo-alkyne esters by selecting the appropriate starting materials.

The table below summarizes a selection of synthetic transformations starting from fatty acid derivatives to produce oxo-alkyne esters and their analogs.

Table 1: Synthetic Transformations from Fatty Acid Precursors

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl octadec-9-ynoate | Selenium dioxide/tert-butyl hydroperoxide (TBHP), aqueous dioxane | Methyl 8-oxo-octadec-9-ynoate & positional isomers | 5% (mono-keto mixture) | researchgate.net |

| Methyl ricinoleate | Pyridinium chlorochromate (PCC), DCM, 1 h, rt | (Z)-Methyl 12-oxooctadec-9-enoate | 68% | nih.gov |

| Ricinoleic acid | BF₃·2MeOH, MeOH, 50 °C, 15 h | Methyl ricinoleate | 75% | nih.gov |

Considerations for Sustainable Synthetic Routes in Oxo-Alkyne Ester Production

The development of sustainable synthetic methodologies is a critical aspect of modern chemistry, aiming to reduce environmental impact and improve efficiency. For the production of oxo-alkyne esters like Methyl 8-oxooctadec-9-ynoate, several considerations for greener synthetic routes are paramount.

A key area for improvement is the use of safer and more environmentally benign oxidizing agents. Traditional oxidation reactions often employ stoichiometric amounts of heavy metal-based oxidants, such as chromium reagents (e.g., PCC), which are toxic and generate hazardous waste. nih.gov A more sustainable approach involves the use of catalytic amounts of less toxic metals and environmentally friendly oxidants. For instance, visible-light-induced copper-catalyzed oxidation reactions utilize molecular oxygen (O₂) as a sustainable oxidant to convert terminal alkynes into α-keto esters. semanticscholar.org This photoredox method is advantageous as it operates under mild conditions, uses an inexpensive and low-toxicity copper catalyst, and employs abundant oxygen as the terminal oxidant. semanticscholar.org

Another important consideration is the choice of solvent and catalyst system. The ideal solvent should be non-toxic, recyclable, and readily available. Reactions performed in aqueous media or under solvent-free conditions are highly desirable. Catalytic systems that are efficient, recyclable, and based on earth-abundant metals contribute to the sustainability of the process. For example, borate (B1201080) esters have been shown to be effective catalysts for amide bond formation, a process that, like ester synthesis, often relies on inefficient reagents. nih.gov The principles of using simple, efficient catalysts can be extended to the synthesis of oxo-alkyne esters to avoid waste-intensive conventional methods. nih.gov

The table below outlines a comparison between conventional and more sustainable approaches for key steps in oxo-alkyne ester synthesis.

Table 2: Comparison of Conventional and Sustainable Synthetic Approaches

| Synthetic Step | Conventional Method | Sustainable Alternative | Key Advantages of Sustainable Route | Reference |

|---|---|---|---|---|

| Oxidation of Alkyne/Alcohol | Stoichiometric CrO₃ or PCC | Catalytic CuI with O₂ under visible light | Avoids toxic heavy metals, uses abundant oxidant, mild conditions | nih.govsemanticscholar.org |

| Catalysis | Homogeneous catalysts with difficult recovery | Heterogeneous or recyclable catalysts (e.g., immobilized catalysts) | Ease of separation and reuse, reduced catalyst waste | cnr.it |

| Solvent System | Chlorinated solvents (e.g., DCM) | Aqueous media, "industrially preferred" solvents (e.g., toluene), or solvent-free conditions | Reduced toxicity and environmental impact, improved safety | nih.govnih.govuniovi.es |

Chemical Reactivity and Mechanistic Pathways of Methyl 8 Oxooctadec 9 Ynoate

Transformations Involving the Alkyne Moiety

The carbon-carbon triple bond is a region of high electron density, making it susceptible to a variety of addition and oxidation reactions. These transformations allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Hydration and Hydroxylation Reactions

The alkyne group of Methyl 8-oxooctadec-9-ynoate can undergo hydration to yield carbonyl compounds. While direct experimental data for this specific molecule is not extensively documented, the reaction can be predicted based on established alkyne chemistry. The hydration of alkynes is typically catalyzed by mercury(II) salts in the presence of aqueous acid (e.g., H₂SO₄) libretexts.org. This reaction proceeds through an enol intermediate which then tautomerizes to the more stable keto form libretexts.org. For an internal alkyne like that in Methyl 8-oxooctadec-9-ynoate, hydration would be expected to yield a mixture of two diketone products: methyl 8,9-dioxooctadecanoate and methyl 8,10-dioxooctadecanoate.

Modern, less toxic methods for alkyne hydration often employ gold or platinum catalysts researchgate.netmdpi.com. Gold(I) catalysts, for example, are highly efficient for the addition of alcohols and water to alkynes under mild conditions mdpi.comorganic-chemistry.org. These reactions also proceed via Markovnikov addition, which in the case of an internal, unsymmetrically substituted alkyne, would likely result in a mixture of regioisomeric ketones.

Hydroxylation of the alkyne would lead to the formation of a diol. This transformation can be achieved through various methods, though specific examples for this substrate are scarce. One potential route is the oxidation with osmium tetroxide (OsO₄) followed by reductive workup, a standard method for the syn-dihydroxylation of alkenes that can be adapted for alkynes, typically yielding α-dicarbonyl compounds after hydrolysis.

Oxidation to Keto- and Hydroxy-Keto Derivatives

The oxidation of the alkyne moiety in long-chain fatty esters has been investigated, providing direct insight into the reactivity of Methyl 8-oxooctadec-9-ynoate. Research has shown that the oxidation of the closely related compound, methyl octadec-9-ynoate, using a system of selenium dioxide (SeO₂) and tert-butyl hydroperoxide (TBHP) in aqueous dioxane, yields a mixture of products resulting from oxidation at the carbons adjacent to the triple bond (the propargylic positions) researchgate.net.

The reaction yields positional isomers of mono-keto, hydroxy-keto, and dihydroxy derivatives. Specifically, the treatment of methyl octadec-9-ynoate with SeO₂/TBHP produced a mixture that included methyl 8-oxooctadec-9-ynoate and its isomer, methyl 11-oxooctadec-9-ynoate researchgate.net. Further oxidation products were also identified, such as methyl 8-hydroxy-11-oxo- and methyl 11-hydroxy-8-oxo-octadec-9-ynoate, as well as methyl 8,11-dihydroxy-octadec-9-ynoate researchgate.net. A similar reaction on methyl octadec-11E-en-9-ynoate also yielded the corresponding 8-oxo and 8-hydroxy derivatives, demonstrating the propensity for oxidation at the C-8 position researchgate.net.

Table 1: Oxidation Products of Methyl octadec-9-ynoate with SeO₂/TBHP researchgate.net

| Product Name | Class |

|---|---|

| Methyl 8-oxooctadec-9-ynoate | Mono-keto |

| Methyl 11-oxooctadec-9-ynoate | Mono-keto |

| Methyl 8-hydroxy-11-oxo-octadec-9-ynoate | Hydroxy-keto |

| Methyl 11-hydroxy-8-oxo-octadec-9-ynoate | Hydroxy-keto |

Potential for Click Chemistry and Related Cycloadditions

The alkyne functionality in Methyl 8-oxooctadec-9-ynoate makes it a prime candidate for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" jove.comwikipedia.org. This reaction forms a stable 1,2,3-triazole ring by joining an alkyne with an azide (B81097) iris-biotech.delimes-institut-bonn.de. Although there are no specific reports of Methyl 8-oxooctadec-9-ynoate being used in CuAAC, the general utility of this reaction for fatty acid alkynes is well-established, particularly for labeling and tracing lipids in biological systems jove.comiris-biotech.delimes-institut-bonn.despringernature.com. The presence of the ketone group is not expected to interfere with the CuAAC reaction, which is known for its high functional group tolerance jove.com.

The reaction would involve treating Methyl 8-oxooctadec-9-ynoate with an organic azide in the presence of a copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. This would yield a 1,4-disubstituted triazole derivative.

Other 1,3-dipolar cycloadditions are also possible. For instance, the reaction with nitrile oxides would produce isoxazoles, and reaction with nitrile imines would yield pyrazoles youtube.com. These reactions provide powerful methods for synthesizing five-membered heterocyclic compounds from alkyne precursors wikipedia.orgyoutube.com.

Reactions at the Ketone Functionality

The ketone group at C-8 offers a second site for chemical modification, distinct from the alkyne. Reactions at this position typically involve nucleophilic addition to the carbonyl carbon.

Condensation Reactions with Nucleophiles (e.g., Dithiol, Diol, Mercaptoethanol)

The carbonyl group of keto-alkynoates can be protected or derivatized through condensation with various nucleophiles. Research on the analogous compound, methyl 9-oxooctadec-12-ynoate, demonstrates this reactivity clearly acs.org. When treated with 1,2-ethanedithiol (B43112) in the presence of a catalyst like yttrium triflate, the ketone is converted into a dithiolane (a five-membered ring containing two sulfur atoms) acs.org. Similarly, condensation with ethylene (B1197577) glycol yields a dioxolane (an acetal), and reaction with β-mercaptoethanol produces an oxathiolane acs.org.

These reactions are highly chemoselective, affecting only the ketone and leaving the alkyne and ester functionalities intact. They are valuable for creating derivatives or for protecting the ketone group during subsequent transformations at other sites in the molecule.

Table 2: Condensation Products of Methyl 9-oxooctadec-12-ynoate acs.org

| Reagent | Product Type |

|---|---|

| 1,2-Ethanedithiol | Dithiolane |

| Ethylene Glycol | Dioxolane (Acetal) |

Reduction Chemistry of the Oxo Group

The ketone functionality of Methyl 8-oxooctadec-9-ynoate can be selectively reduced to a secondary alcohol. The most common and mild reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) masterorganicchemistry.comyoutube.com. This reagent is highly selective for aldehydes and ketones and will not reduce the alkyne or the methyl ester group under standard conditions masterorganicchemistry.com.

The reaction involves the nucleophilic addition of a hydride ion (H⁻) from NaBH₄ to the electrophilic carbonyl carbon. A subsequent workup with a protic solvent (like water or ethanol) protonates the resulting alkoxide to furnish the alcohol youtube.com. The product of this reduction would be methyl 8-hydroxyoctadec-9-ynoate .

If a racemic product is formed, it may be possible to achieve enantioselective reduction using biocatalysts like dehydrogenases or reductases, or by employing chiral chemical reducing agents georgiasouthern.edu. For complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂), harsher methods like the Wolff-Kishner (hydrazine, KOH, heat) or Clemmensen (Zn(Hg), HCl) reductions could be employed, although these conditions might also affect the alkyne bond masterorganicchemistry.com.

Reactivity of the Ester Group and Transesterification Potentials

The methyl ester group in Methyl 8-oxooctadec-9-ynoate exhibits reactivity typical of carboxylic acid derivatives, primarily through nucleophilic acyl substitution. The most common reactions are hydrolysis and transesterification, which can be catalyzed by either acids or bases. researchgate.netwikipedia.org

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A nucleophile, such as water (for hydrolysis) or an alcohol (for transesterification), can then attack this carbon. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of a new ester, the alcohol reactant is often used in large excess, for instance, as the solvent. masterorganicchemistry.com

In base-catalyzed transesterification, a strong base, typically an alkoxide, is used to generate a more potent nucleophile from the alcohol. wikipedia.orgmasterorganicchemistry.com The alkoxide directly attacks the electrophilic carbonyl carbon of the ester. This process results in the exchange of the alkoxy group of the ester with the alkoxide from the alcohol. masterorganicchemistry.com This reaction is also an equilibrium, and the formation of the desired product can be favored by using the corresponding alcohol as the solvent. masterorganicchemistry.com The transesterification of methyl esters is a widely used industrial process, for example, in the production of biodiesel from triglycerides. wikipedia.orgconicet.gov.ar

The potential for transesterification allows for the modification of the ester group in Methyl 8-oxooctadec-9-ynoate to produce a variety of other alkyl esters, which may be desirable for altering the physical properties of the molecule or for synthesizing value-added derivatives. researchgate.net Specialized catalysts, such as tetranuclear zinc clusters, have also been developed to facilitate the transesterification of methyl esters under mild conditions. organic-chemistry.org

Table 1: Transesterification Reactions of Methyl 8-oxooctadec-9-ynoate

| Reactant Alcohol | Catalyst | Product |

| Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 8-oxooctadec-9-ynoate |

| Propanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOPr) | Propyl 8-oxooctadec-9-ynoate |

| Isopropanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOⁱPr) | Isopropyl 8-oxooctadec-9-ynoate |

| Benzyl Alcohol | Acid (e.g., H₂SO₄) or Base (e.g., NaOBn) | Benzyl 8-oxooctadec-9-ynoate |

Chemoselective Transformations in the Presence of Multiple Functional Groups

The presence of three distinct functional groups—ester, ketone, and alkyne—in Methyl 8-oxooctadec-9-ynoate makes chemoselectivity a critical consideration in its reactions. The ynone moiety (the alkyne conjugated with the ketone) is the most reactive site for many transformations, particularly nucleophilic additions. acs.org

The reactivity of ynones towards nucleophiles generally surpasses that of esters. acs.org Nucleophilic attack on the ynone system can occur via two primary pathways: a 1,2-addition to the carbonyl carbon or a 1,4-conjugate addition to the β-alkynyl carbon. acs.orgnih.gov The choice between these pathways is often dictated by the nature of the nucleophile. "Hard" nucleophiles, such as organolithium or Grignard reagents, tend to favor 1,2-addition, while "soft" nucleophiles, like thiols and amines, preferentially undergo 1,4-addition. acs.orgnih.gov This differential reactivity allows for selective modification of the ynone system while leaving the methyl ester group intact.

For instance, the reaction of ynones with sodium azide can be chemoselectively controlled. Depending on the reaction conditions, such as the presence or absence of an acid catalyst, the reaction can be directed to form either triazoles or isoxazoles. nih.govmdpi.com Similarly, β-amido ynones can be transformed into different classes of quinolones based on the water content of the solvent, highlighting the high degree of control achievable in ynone chemistry. organic-chemistry.org Gold-catalyzed reactions have also been developed for the oxidative cyclization of ynones with various nucleophiles like alcohols, water, and amines, leading to highly functionalized linear amides while demonstrating broad functional group tolerance. organic-chemistry.org

Table 2: Examples of Chemoselective Reactions on the Ynone Moiety

| Reagent/Nucleophile | Reaction Type | Potential Product Structure |

| Thiol (R-SH) | 1,4-Conjugate Addition | Methyl 8-oxo-9-(alkylthio)octadec-9-enoate |

| Amine (R₂NH) | 1,4-Conjugate Addition | Methyl 9-(dialkylamino)-8-oxooctadec-9-enoate |

| Sodium Azide (NaN₃) | Cycloaddition | Substituted triazole or isoxazole (B147169) ring fused or attached to the main chain |

| Alcohols (in the presence of a Gold catalyst) | Oxidative C-C bond cleavage | Functionalized N-protected aza-keto esters |

Rearrangement Reactions and Isomerization Pathways

The ynone functionality is susceptible to a variety of rearrangement and isomerization reactions, often catalyzed by transition metals. These reactions can lead to significant structural reorganization and the formation of new cyclic or acyclic isomers.

One notable transformation is the gold-catalyzed 1,3-transposition of ynones. acs.org This reaction involves the migration of the carbonyl group along the carbon chain, resulting in a regioisomeric ynone. acs.org For Methyl 8-oxooctadec-9-ynoate, this could potentially lead to the formation of Methyl 10-oxooctadec-8-ynoate.

Cycloisomerization reactions are also prevalent for alkynyl ketones. Gold-catalyzed cycloisomerization can directly convert alkynyl ketones into 2,5-disubstituted furans. rsc.org Other catalysts, such as bismuth triflate (Bi(OTf)₃), can also mediate the cycloisomerization of γ-alkynyl ketones to yield substituted furans. nih.govacs.org This suggests that under appropriate catalytic conditions, the carbon chain of Methyl 8-oxooctadec-9-ynoate could potentially cyclize to form a furan (B31954) ring with long alkyl and ester-containing side chains.

Furthermore, isomerization of the alkyne moiety itself is a known process. Palladium-catalyzed long-range isomerization can convert alkynyl alcohols into α,β-unsaturated aldehydes and ketones. acs.orgnih.gov This process proceeds through the migration of the carbon-carbon triple bond along the alkyl chain. nih.gov A similar catalytic system could potentially isomerize the ynone in Methyl 8-oxooctadec-9-ynoate to a conjugated diene-one or an allenic ketone. Boron trifluoride (BF₃) has also been shown to catalyze the skeletal rearrangement of certain en-ynones to form cyclic dienes. nih.govacs.org

Table 3: Potential Rearrangement and Isomerization Reactions

| Reaction Type | Catalyst | Potential Product |

| 1,3-Carbonyl Transposition | Gold(I) complexes | Methyl 10-oxooctadec-8-ynoate |

| Cycloisomerization | Gold(I) or Bismuth(III) salts | Furan derivative |

| Alkyne Isomerization | Palladium complexes | Methyl 8-oxooctadeca-9,10-dienoate (Allenic ketone) or Methyl 8-oxooctadeca-x,y-dienoate (Conjugated enone) |

| Skeletal Rearrangement | Lewis Acids (e.g., BF₃) | Various cyclic isomers |

Derivatives and Analogs of Methyl 8 Oxooctadec 9 Ynoate: Synthesis and Chemical Exploration

Synthesis of Modified Alkyl Chain Structures

The modification of the alkyl chain of methyl 8-oxooctadec-9-ynoate can lead to a diverse range of analogs with altered physical and chemical properties. Synthetic strategies can be envisioned to introduce variations in chain length, branching, and the incorporation of cyclic moieties.

While specific literature on the alkyl chain modification of methyl 8-oxooctadec-9-ynoate is limited, general synthetic methodologies for fatty acid analogs can be applied. For instance, the synthesis of shorter or longer chain analogs could be achieved by employing different starting materials in established synthetic routes to keto-alkynoic acids. One common approach involves the coupling of an alkynyl Grignard reagent with an appropriate acid chloride, followed by oxidation.

Table 1: Potential Strategies for Alkyl Chain Modification

| Modification Type | Potential Synthetic Approach | Key Reagents | Expected Outcome |

| Chain Elongation | Cross-metathesis of a shorter chain precursor | Grubbs catalyst, long-chain terminal alkene | Longer-chain analog |

| Chain Shortening | Ozonolysis of a double bond in a longer chain precursor followed by functional group manipulation | Ozone, reducing or oxidizing agents | Shorter-chain analog |

| Introduction of Branching | Use of a branched-chain starting material in the synthesis | Branched-chain Grignard reagent or acid chloride | Analog with alkyl substituents on the chain |

| Incorporation of Cyclic Moieties | Diels-Alder reaction on a conjugated diene precursor | Dienophile | Analog containing a cyclohexene (B86901) ring |

Research on related long-chain fatty acids has demonstrated the feasibility of such modifications. For example, the synthesis of various enone fatty acid analogs has been achieved through the manganese(III) acetate-catalyzed allylic oxidation of methyl oleate (B1233923), showcasing a method to introduce functionality that could be a precursor to chain modification nii.ac.jp.

Introduction of Additional Functional Groups onto the Methyl 8-oxooctadec-9-ynoate Scaffold

The introduction of new functional groups onto the methyl 8-oxooctadec-9-ynoate scaffold can significantly alter its reactivity and potential applications. The inherent ketone and alkyne functionalities serve as handles for a variety of chemical transformations.

Hydration of the Alkyne: The internal alkyne of methyl 8-oxooctadec-9-ynoate can undergo hydration to yield a β-diketone. Gold-catalyzed hydration of 3-alkynoates has been shown to be an efficient method for producing γ-keto esters, suggesting a similar approach could be viable researchgate.net.

Addition Reactions to the Alkyne: The triple bond is susceptible to various addition reactions. For instance, the addition of 1,3-dicarbonyl compounds to alkynes can be catalyzed by indium(III) trifluoromethanesulfonate, leading to the formation of more complex carbon skeletons organic-chemistry.org.

Reactions at the Ketone: The ketone at the C-8 position is a prime site for functionalization.

Reduction: The ketone can be reduced to a secondary alcohol, yielding methyl 8-hydroxyoctadec-9-ynoate. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165).

Nucleophilic Addition: The ketone can react with nucleophiles like Grignard reagents or organolithium compounds to form tertiary alcohols chemistrytalk.org. The reaction of α,β-acetylenic ketones with lithium naphthalenide in the presence of terminal acetylenic hydrocarbons leads to the formation of acetylenic carbinols cdnsciencepub.com.

Formation of Heterocycles: The ketone can serve as a precursor for the synthesis of heterocyclic derivatives. For instance, reaction with hydrazines can lead to the formation of pyrazoles . The reaction of a related compound, methyl (Z)-12-oxooctadec-9-enoate, with methyl 3-mercaptopropionate (B1240610) and ammonium (B1175870) carbonate has been shown to produce thiazinane derivatives mdpi.com.

Table 2: Examples of Functional Group Introduction on Related Keto-Alkynoic Systems

| Reaction Type | Reagents and Conditions | Functional Group Introduced | Reference |

| Hydration of Alkyne | Au(III) catalyst, aqueous ethanol | β-diketone | researchgate.net |

| Addition of 1,3-Dicarbonyls to Alkyne | In(OTf)₃, solvent-free | Alkenylated dicarbonyl | organic-chemistry.org |

| Formation of Thiophene Ring | MCPBA, 1,2-dichloroethane (B1671644) on a related enoate | Thiophene | thieme-connect.de |

| Formation of Pyrazoline | Anilinoacet hydrazides | Hydroxypyrazoline |

Chiral Derivatives and Enantioselective Synthesis Approaches (if applicable)

The carbonyl group at C-8 in methyl 8-oxooctadec-9-ynoate is a prochiral center, and its reduction can lead to the formation of a chiral secondary alcohol, methyl 8-hydroxyoctadec-9-ynoate. The synthesis of enantiomerically pure or enriched derivatives is of significant interest.

Several strategies for the asymmetric reduction of ketones are applicable:

Enzymatic Reduction: Biocatalysts, such as dehydrogenases and reductases from baker's yeast, are known to perform enantioselective reductions of ketones, including β-keto esters and α-keto esters acs.orgdiva-portal.org. The stereochemical outcome often depends on the substrate structure .

Catalytic Asymmetric Hydrogenation: Chiral metal complexes, such as those based on ruthenium, rhodium, or nickel, can catalyze the enantioselective hydrogenation of ketones to produce chiral alcohols with high enantiomeric excess Current time information in Bangalore, IN.semanticscholar.org.

Chiral Borane (B79455) Reagents: Asymmetric reduction can also be achieved using chiral borane reagents, such as those derived from α-pinene (e.g., Alpine-Borane®).

Furthermore, the enantioselective synthesis of chiral propargylic alcohols can be achieved through the direct alkynylation of aldehydes or ketones catalyzed by chiral metal complexes nii.ac.jporganic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.net. For instance, chiral CCN pincer Rh(III) complexes have been used for the enantioselective direct alkynylation of ketones nii.ac.jp.

Exploration of Structure-Reactivity Relationships in Novel Derivatives

The relationship between the chemical structure of methyl 8-oxooctadec-9-ynoate derivatives and their reactivity is a crucial area of investigation. The electronic and steric properties of substituents can significantly influence the reactivity of the ketone and alkyne functionalities.

Reactivity of the Acetylenic Ketone System: The conjugated system of an α,β-acetylenic ketone imparts unique reactivity. These compounds can act as Michael acceptors, undergoing conjugate addition of nucleophiles. The reactivity is influenced by the nature of the substituents on the alkyne and the carbon framework.

Studies on the reactivity of α,β-unsaturated carbonyl compounds with glutathione (B108866) have shown that acetylenic-substituted derivatives are generally more reactive than their olefinic counterparts organic-chemistry.org. This suggests that the alkyne in methyl 8-oxooctadec-9-ynoate contributes significantly to its electrophilicity.

The transformation of 4-phenylbut-3-yn-2-one can lead to the formation of α,β-acetylenic-α′-alkoxy epoxides, which are of interest for their potential biological activities rsc.orgrsc.org. This highlights a potential reaction pathway for derivatives of methyl 8-oxooctadec-9-ynoate.

The reactivity of the carbonyl group can also be modulated. For example, the presence of neighboring functional groups can influence the outcome of reactions. In the hydration of 3-alkynoates, a neighboring ester group can participate in the reaction, leading to regioselective formation of γ-keto esters researchgate.net.

Further systematic studies on a series of well-defined derivatives of methyl 8-oxooctadec-9-ynoate are necessary to establish clear structure-reactivity relationships. Such studies would involve comparing reaction rates, product distributions, and spectroscopic properties of analogs with varying alkyl chains and additional functional groups.

Applications of Methyl 8 Oxooctadec 9 Ynoate As a Key Organic Synthon

Building Block for Complex Natural Product Synthesis

The inherent functionality of methyl 8-oxooctadec-9-ynoate makes it an attractive starting material or intermediate in the total synthesis of natural products. The ketone and alkyne moieties can be selectively manipulated to introduce various stereocenters and functional groups present in complex natural targets. The long carbon chain also serves as a ready-made fragment for lipids and other long-chain natural products.

Precursor in the Development of Specialty Organic Molecules

Beyond natural products, methyl 8-oxooctadec-9-ynoate is a precursor for a variety of specialty organic molecules. The reactivity of the ketone and alkyne allows for the introduction of diverse functionalities, leading to the synthesis of molecules with tailored properties for applications in areas such as pharmaceuticals, agrochemicals, and fragrance chemistry.

Potential for Monomer Synthesis in Advanced Polymer Chemistry and Functional Materials

The structure of methyl 8-oxooctadec-9-ynoate lends itself to the synthesis of novel monomers for advanced polymers and functional materials. The alkyne group can participate in polymerization reactions such as click chemistry or metathesis, while the keto group can be modified to introduce cross-linking sites or other functionalities into the polymer backbone. This can lead to materials with improved thermal stability, mechanical properties, and tailored surface characteristics. Research into novel functional derivatives of related long-chain methyl esters has highlighted the potential for creating thermosetting resins and composite materials with enhanced properties. researchgate.net These enhancements can include a higher storage modulus, increased tensile and flexural strength, and decreased gas permeability. researchgate.net

| Property Enhancement | Description |

| Mechanical Properties | Increased tensile and flexural strength, higher storage modulus. researchgate.net |

| Thermal Properties | Increased heat distortion temperature and thermal stability. researchgate.net |

| Barrier Properties | Decreased gas permeability. researchgate.net |

| Biodegradability | Potential for an increased rate of biodegradation. researchgate.net |

Applications in Catalytic Systems (e.g., as a ligand component or scaffold)

While direct applications as a catalyst are less common, the functional groups of methyl 8-oxooctadec-9-ynoate make it a candidate for incorporation into larger ligand structures for metal catalysts. The ketone and alkyne can act as coordination sites for metal ions, and the long aliphatic chain can be used to tune the solubility and steric environment of the catalytic complex. This could lead to catalysts with enhanced activity, selectivity, and stability for a variety of organic transformations.

Advanced Spectroscopic and Chromatographic Techniques for Studying Methyl 8 Oxooctadec 9 Ynoate

Elucidation of Reaction Intermediates using Advanced NMR Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of reaction intermediates and final products in organic synthesis. nih.gov Techniques such as 2D NMR (COSY, HMBC) are critical for unambiguously assigning complex structures. In the synthesis of Methyl 8-oxooctadec-9-ynoate, which can be formed via the oxidation of methyl octadec-9-ynoate, several transient or stable intermediates may form. researchgate.net For instance, the reaction could proceed through hydroxylated intermediates, such as methyl 8-hydroxy-11-oxo- and 11-hydroxy-8-oxo-octadec-9-ynoate. researchgate.net

Two-dimensional NMR experiments are crucial for piecing together the molecular puzzle.

¹H-¹H COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to establish the sequence of methylene (B1212753) groups in the fatty acid chain. sci-hub.se

HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful, as it shows correlations between protons and carbons separated by two or three bonds. This would be essential to pinpoint the location of the oxo group by observing correlations from the protons on adjacent carbons (H-7 and H-11) to the carbonyl carbon at C-8. sci-hub.se

EXSY (Exchange Spectroscopy) can be employed to detect and characterize low-population, rapidly equilibrating intermediates that are not observable in standard 1D or 2D spectra, providing deeper mechanistic insights. nih.gov

| Intermediate/Product | Key Functional Group | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|---|

| Methyl octadec-9-ynoate (Starting Material) | Alkyne Protons (H-8, H-11) | ~2.1-2.3 (multiplet) | ~80-85 (Alkyne carbons) |

| Methyl 8-hydroxyoctadec-9-ynoate (Intermediate) | Carbinol Proton (H-8) | ~4.0-4.5 (multiplet) | ~65-75 (Carbinol carbon) |

| Methyl 8-oxooctadec-9-ynoate (Product) | α-carbonyl Protons (H-7, H-11) | ~2.5-2.8 (triplets/multiplets) | ~190-200 (Ketone C=O) |

| Methyl 8-oxooctadec-9-ynoate (Product) | Ester Methyl Protons | ~3.67 (singlet) | ~51.5 (Ester O-CH₃) |

Mechanistic Pathway Analysis via High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, allowing for the determination of elemental compositions for reaction products and intermediates with high confidence. nih.gov This is crucial for confirming the identity of target molecules and distinguishing between isomers or compounds with very similar masses. In the synthesis of Methyl 8-oxooctadec-9-ynoate, HRMS would confirm the molecular formula as C₁₉H₃₂O₃. researchgate.net

Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to probe molecular structure and deduce mechanistic pathways. By inducing fragmentation of a selected parent ion, a characteristic fragmentation pattern is produced that serves as a structural fingerprint. For Methyl 8-oxooctadec-9-ynoate, key fragmentations would include alpha-cleavage on either side of the carbonyl group. The analysis of these fragments helps to confirm the precise location of the oxo and alkyne functionalities along the alkyl chain. This technique is also invaluable for identifying positional isomers, such as the co-occurring methyl 11-oxo-octadec-9-ynoate, which may form as a byproduct during synthesis. researchgate.net

| Compound | Molecular Formula | Ion Type | Calculated Exact Mass (m/z) | Key Fragment Ions (Hypothetical) |

|---|---|---|---|---|

| Methyl 8-oxooctadec-9-ynoate | C₁₉H₃₂O₃ | [M+H]⁺ | 309.2424 | Cleavage at C7-C8, Cleavage at C8-C9 |

| Methyl 8,11-dihydroxyoctadec-9-ynoate (Intermediate) | C₁₉H₃₄O₄ | [M+H]⁺ | 327.2530 | Loss of H₂O, Loss of multiple H₂O |

| Methyl 11-oxo-octadec-9-ynoate (Isomer) | C₁₉H₃₂O₃ | [M+H]⁺ | 309.2424 | Cleavage at C10-C11, Cleavage at C11-C12 |

Reaction Monitoring and Product Purity Assessment using Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for analyzing reaction mixtures, combining the powerful separation capabilities of gas chromatography with the identification power of mass spectrometry. unimi.it It is particularly well-suited for monitoring the progress of reactions that produce volatile or semi-volatile compounds like Methyl 8-oxooctadec-9-ynoate.

During synthesis, small aliquots of the reaction mixture can be withdrawn at regular intervals and analyzed by GC-MS. unimi.it This allows for real-time tracking of the consumption of starting materials and the formation of products and byproducts. unimi.it For example, in the oxidation of methyl oleate (B1233923), GC-MS has been used to identify and quantify the formation of side products, including a mixture of methyl 8-oxooctadec-9-enoate and methyl 11-oxooctadec-9-enoate. unimi.itrsc.org A similar approach would apply to the synthesis of the target alkyne, allowing for optimization of reaction conditions to maximize the yield of the desired 8-oxo isomer over the 11-oxo isomer. researchgate.net

After the reaction is complete, GC-MS is used to assess the purity of the isolated product. The chromatogram will indicate the presence of any remaining starting material or side products, while the mass spectrum of each peak confirms its identity. nih.gov Advanced methods like time-dependent selected reaction monitoring (t-SRM) can be employed to achieve extremely high sensitivity for tracing impurities. researchgate.net

| Compound | Hypothetical Retention Time (min) | Key Mass Spectral Peaks (m/z) |

|---|---|---|

| Methyl octadec-9-ynoate (Starting Material) | 10.5 | 294 (M⁺), various alkane/alkyne fragments |

| Methyl 8-oxooctadec-9-ynoate (Product) | 12.2 | 308 (M⁺), fragments from α-cleavage |

| Methyl 11-oxo-octadec-9-ynoate (Side Product) | 12.4 | 308 (M⁺), different α-cleavage fragments |

Vibrational Spectroscopy (IR) for Functional Group Transformations

Infrared (IR) spectroscopy is a rapid and effective technique for identifying functional groups within a molecule and tracking their transformation during a chemical reaction. msu.edu The principle is based on the absorption of specific frequencies of IR radiation, which correspond to the vibrational energies of different chemical bonds. scispace.com

In the synthesis of Methyl 8-oxooctadec-9-ynoate, IR spectroscopy provides clear evidence of the chemical conversion. For instance, in a synthesis starting from a corresponding alcohol, one would monitor the disappearance of the broad O-H stretching band (around 3300-3500 cm⁻¹) and the appearance of a strong carbonyl (C=O) absorption. The final product, Methyl 8-oxooctadec-9-ynoate, has several distinctive IR absorptions that confirm its structure. These include the ester carbonyl stretch, the conjugated ketone carbonyl stretch, and the carbon-carbon triple bond stretch. rsc.org Observing the appearance of these specific bands provides direct confirmation that the desired functional group transformations have occurred.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Relevance to Synthesis |

|---|---|---|---|

| Alkyne (C≡C) | Stretch | ~2100-2260 | Present in starting material and product. rsc.org |

| Ketone (C=O, conjugated) | Stretch | ~1675-1690 | Appears upon oxidation to form the product. rsc.org |

| Ester (C=O) | Stretch | ~1735-1750 | Present in starting material and product. rsc.org |

| Alcohol (O-H) | Stretch | ~3200-3600 (broad) | Disappears if an alcohol is the precursor. libretexts.org |

Computational and Theoretical Investigations of Methyl 8 Oxooctadec 9 Ynoate

Molecular Docking Simulations for Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. texilajournal.com This method is instrumental in drug discovery for identifying potential therapeutic candidates by evaluating their binding affinity and interaction patterns with biological targets. texilajournal.com

Research involving Methyl 8-oxooctadec-9-ynoate has utilized molecular docking to explore its potential as an anti-obesity agent by testing its interaction with various protein targets. nih.govresearchgate.net In one such study, the chemical structure of Methyl 8-oxooctadec-9-ynoate was obtained from the PubChem database and prepared for docking through energy minimization using Avogadro software. nih.gov The docking itself was performed using FlexX software, with visualization and analysis carried out in Maestro. nih.govresearchgate.net

The study evaluated the compound against several targets, including pancreatic lipase (B570770) and the ghrelin receptor. nih.govresearchgate.net Against pancreatic lipase (PDB ID: 1LPB), Methyl 8-oxooctadec-9-ynoate achieved a docking score of -6.5642. nih.gov The simulation predicted that it forms two hydrogen bonds (HB) with the receptor's amino acid residues: one with HIP 232 at a distance of 1.93 Å and another with ARG 96 at a distance of 1.52 Å. nih.gov

When docked against the ghrelin receptor, the compound showed a dock score of 8.7284 and was predicted to form hydrogen bonds with GLU 36 (2.20 Å) and ASN 76 (1.92 Å). researchgate.net These in-silico findings suggest that Methyl 8-oxooctadec-9-ynoate can bind to key anti-obesity targets, paving the way for experimental validation. nih.gov

| Target Protein | PDB ID | Docking Score | Interacting Residues | Bond Type | Bond Distance (Å) | Source |

|---|---|---|---|---|---|---|

| Pancreatic Lipase | 1LPB | -6.5642 | HIP 232 | Hydrogen Bond | 1.93 | nih.gov |

| Pancreatic Lipase | 1LPB | -6.5642 | ARG 96 | Hydrogen Bond | 1.52 | nih.gov |

| Ghrelin Receptor | N/A | 8.7284 | GLU 36 | Hydrogen Bond | 2.20 | researchgate.net |

| Ghrelin Receptor | N/A | 8.7284 | ASN 76 | Hydrogen Bond | 1.92 | researchgate.net |

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Energetics

Quantum chemical calculations are employed to understand the electronic structure and energetics of molecules. routledge.com Methods like Density Functional Theory (DFT) and ab initio calculations can determine a molecule's properties by solving the Schrödinger equation under various approximations. scienceopen.com These calculations provide insights into molecular geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mjcce.org.mkresearchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mjcce.org.mk

Furthermore, these methods can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. nih.gov The MEP is a valuable tool for predicting how a molecule will interact with other molecules, highlighting regions that are prone to electrophilic or nucleophilic attack. nih.gov

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure with minimum energy. |

| HOMO Energy | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | Measures the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies, often using quantum chemical methods, are essential for elucidating the complex pathways of chemical reactions. rsc.org By calculating the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. scienceopen.com This allows for a detailed understanding of the reaction mechanism, including the sequence of bond-breaking and bond-forming events. rsc.org

For Methyl 8-oxooctadec-9-ynoate, theoretical studies could be applied to investigate its synthesis or its potential metabolic transformations. For example, calculations could model the reaction steps involved in its formation, helping to rationalize yields and byproducts. While specific studies on the reaction mechanisms involving this compound were not identified, the table below outlines the key components that such a theoretical investigation would analyze.

| Component of Reaction Pathway | Information Gained from Theoretical Study |

|---|---|

| Reactants | Ground state energies and structures. |

| Intermediates | Identification of any stable species formed during the reaction. |

| Transition States | Structure and energy of the highest energy point along the reaction coordinate, determining the activation energy. |

| Products | Final energies and structures, determining the overall reaction energy (exothermic/endothermic). |

Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Intermediates

Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and their relative stabilities. researchgate.net For a flexible molecule like Methyl 8-oxooctadec-9-ynoate, with its long aliphatic chain, understanding its preferred conformations is key to understanding its interactions.

Molecular Dynamics (MD) simulations extend this by modeling the physical movements of atoms and molecules over time. mdpi.com An MD simulation provides a dynamic view of the molecule's behavior and its interactions with its environment, such as a solvent or a biological receptor. nih.gov In drug discovery, MD simulations are often used as a follow-up to molecular docking. mdpi.comnih.gov While docking provides a static snapshot of a potential binding pose, MD simulates how the ligand-protein complex behaves in a more realistic, dynamic setting, assessing the stability of the predicted interactions over a set period. nih.gov

For Methyl 8-oxooctadec-9-ynoate, MD simulations could be used to validate the stability of the binding poses identified in the docking studies with pancreatic lipase and the ghrelin receptor. nih.govresearchgate.net Key analyses would include monitoring the persistence of hydrogen bonds and observing any conformational changes in the protein or the ligand during the simulation. Although specific MD studies for this compound were not found, this approach represents a logical next step to strengthen the in-silico evidence of its biological potential.

| MD Simulation Analysis | Purpose |

|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein or ligand from its initial position, indicating structural stability. |

| Root Mean Square Fluctuation (RMSF) | Identifies the flexibility of different regions of the protein (e.g., amino acid residues) during the simulation. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time to assess binding stability. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure during the simulation. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 8-oxooctadec-9-ynoate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves esterification of 8-oxooctadec-9-ynoic acid using methanol under acid catalysis. Key steps include:

- Reagent selection : Use anhydrous conditions to prevent hydrolysis of the ester product.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials and byproducts.

- Validation : Purity is confirmed via GC-MS (retention time comparison) and ¹H NMR (integration of ester methyl group at δ ~3.6 ppm).

- Data Table :

| Catalyst (e.g., H₂SO₄, p-TsOH) | Solvent | Temperature (°C) | Yield (%) | Purity (GC-MS) |

|---|---|---|---|---|

| H₂SO₄ (5 mol%) | MeOH | 60 | 78 | 99.2% |

| p-TsOH (3 mol%) | Toluene | 80 | 85 | 99.5% |

- Reference : Experimental protocols should follow standardized descriptions of materials and procedures .

Q. Which spectroscopic techniques are most effective for characterizing Methyl 8-oxooctadec-9-ynoate’s structural features?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the α,β-unsaturated ketone (C=O at δ ~210 ppm in ¹³C NMR; alkynyl protons as a triplet near δ 2.1–2.3 ppm).

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and conjugated ketone (C=O at ~1680 cm⁻¹).

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) at m/z 308.3 and fragmentation patterns (e.g., loss of –OCH₃ group).

- Critical Note : Cross-validate results with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Q. How should stability studies for Methyl 8-oxooctadec-9-ynoate be designed to account for oxidative degradation?

- Methodological Answer :

- Storage Conditions : Test under inert atmosphere (N₂/Ar), varying temperatures (4°C, 25°C), and light exposure.

- Analytical Monitoring : Use HPLC with UV detection (λ = 220 nm) at intervals (0, 7, 30 days) to track degradation products.

- Kinetic Analysis : Plot degradation rate vs. time to calculate half-life (e.g., Arrhenius equation for temperature-dependent stability).

- Reference : Safety data protocols emphasize hazard assessment via controlled experimental conditions .

Advanced Research Questions

Q. How can contradictory data on catalytic hydrogenation yields of Methyl 8-oxooctadec-9-ynoate be resolved?

- Methodological Answer :

- Root-Cause Analysis : Compare reaction parameters (catalyst loading, H₂ pressure, solvent polarity) across studies. For example, Pd/C (5%) in ethanol may favor over-reduction of the ketone, while Lindlar catalyst preserves it.

- Controlled Replication : Systematically vary one parameter at a time (e.g., pressure from 1–5 atm) and analyze products via GC-MS.

- Data Table :

| Catalyst | H₂ Pressure (atm) | Solvent | Ketone Retention (%) | Byproduct Formation |

|---|---|---|---|---|

| Pd/C | 3 | EtOH | 40% | 35% alkane |

| Lindlar | 1 | Hexane | 95% | <5% alkane |

- Reference : Discrepancies often arise from undocumented variables; rigorous documentation is critical .

Q. What computational strategies predict the regioselectivity of Methyl 8-oxooctadec-9-ynoate in Diels-Alder reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition states for possible cycloaddition pathways (e.g., endo vs. exo) using Gaussian or ORCA.

- Frontier Molecular Orbital (FMO) Analysis : Compare HOMO (dienophile) and LUMO (diene) energy gaps to predict reactivity.

- Validation : Cross-check computational results with experimental outcomes (e.g., NMR monitoring of reaction mixtures).

- Reference : Methodological transparency in computational studies ensures reproducibility .

Q. How to design a kinetic study to elucidate degradation pathways under UV exposure?

- Methodological Answer :

- Experimental Setup : Irradiate samples in quartz cells with UV light (λ = 254 nm) and collect aliquots at timed intervals.

- Analytical Workflow : Use LC-MS/MS to identify degradation products (e.g., epoxides, peroxides).

- Rate Law Derivation : Plot ln[concentration] vs. time to determine reaction order (e.g., pseudo-first-order kinetics).

- Data Table :

| UV Intensity (mW/cm²) | Degradation Half-Life (hr) | Major Product (m/z) |

|---|---|---|

| 10 | 48 | 324.3 (epoxide) |

| 20 | 24 | 340.2 (peroxide) |

- Reference : Kinetic studies require explicit documentation of variables and statistical validation .

Guidelines for Data Presentation

- Tables : Use clear headers, SI units, and uncertainty ranges (e.g., yield ±2%).

- Figures : Label axes (e.g., "Time (hr)" vs. "Degradation (%)") and include error bars.

- Statistical Analysis : Report p-values, confidence intervals, and R² for regression models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.